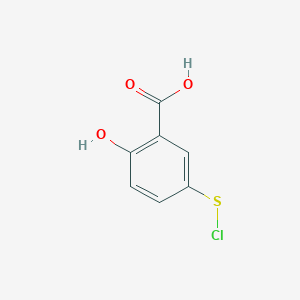
5-(Chlorosulfanyl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfanyl)-2-hydroxybenzoic acid is an organic compound that features a chlorosulfanyl group attached to a hydroxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfanyl)-2-hydroxybenzoic acid typically involves the introduction of a chlorosulfanyl group to a hydroxybenzoic acid precursor. One common method involves the reaction of 2-hydroxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors with precise temperature and pressure controls. The process often includes steps such as distillation and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfanyl)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chlorosulfanyl group can be reduced to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinones, while substitution of the chlorosulfanyl group can produce various substituted benzoic acids .
Scientific Research Applications
5-(Chlorosulfanyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Chlorosulfanyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis and similar electrophilic properties.
2-Hydroxy-5-sulfobenzoic acid: Another compound with a sulfonic acid group, used as an organocatalyst.
Uniqueness
5-(Chlorosulfanyl)-2-hydroxybenzoic acid is unique due to the presence of both a chlorosulfanyl group and a hydroxybenzoic acid structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
62176-14-1 |
|---|---|
Molecular Formula |
C7H5ClO3S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
5-chlorosulfanyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H5ClO3S/c8-12-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) |
InChI Key |
DBYHJKDSGACSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCl)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















